
Fmoc-D-Asp(OtBu)-OH
描述
Fmoc-D-Asp(OtBu)-OH is a derivative of aspartic acid that is protected with a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyl (OtBu) ester. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protection for the amino group, allowing for the sequential addition of amino acids to form peptides .
Synthesis Analysis
The synthesis of Fmoc-D-Asp(OtBu)-OH and related derivatives often involves the protection of the amino group with the Fmoc group and the carboxyl group with the OtBu ester. For example, the synthesis of Fmoc-protected 1,2,4-oxadiazole-containing β3-amino acids from Fmoc-β-HomoAsp(OtBu)-OH demonstrates the use of Fmoc and OtBu groups in the synthesis of complex amino acid derivatives . Additionally, the synthesis of phosphoamino acid derivatives from Boc-Asp-OtBu in seven steps, including the formation of the C-P linkage, highlights the versatility of aspartic acid derivatives in the synthesis of modified peptides .
Molecular Structure Analysis
The molecular structure of Fmoc-D-Asp(OtBu)-OH includes the Fmoc group, which is a bulky aromatic moiety that provides steric protection to the amino group, and the OtBu ester, which protects the carboxyl group. The presence of these protecting groups is crucial for the stability of the amino acid during peptide synthesis and prevents unwanted side reactions .
Chemical Reactions Analysis
Fmoc-D-Asp(OtBu)-OH can undergo various chemical reactions, particularly in the context of peptide synthesis. The Fmoc group can be removed under basic conditions, such as with 20% piperidine, without affecting the peptide chain . The OtBu ester can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxyl group for peptide elongation . Additionally, the compound can be used to synthesize oxadiazole rings, demonstrating its utility in creating non-natural amino acids for combinatorial synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-D-Asp(OtBu)-OH are influenced by its protective groups. The Fmoc group increases the compound's hydrophobicity and UV absorbance, which is useful for monitoring the peptide synthesis process . The tert-butyl ester group increases the compound's resistance to base-induced aspartimide formation, a common side reaction in peptide synthesis . The stability of the Fmoc and OtBu groups under specific conditions allows for the controlled synthesis of peptides with high purity .
科学研究应用
毛细管区带电泳中的对映体分离
Fmoc-D-Asp(OtBu)-OH 已用于通过毛细管区带电泳 (CZE) 对映体分离 N-Fmoc 氨基酸。具体来说,Fmoc-Asp(OtBu)-OH 使用 DM-β-CD 作为手性选择剂进行对映体分离,展示了其在分析化学中分离手性化合物的作用 (吴红丽,2005)。
自组装结构的形成
据报道,Fmoc-D-Asp(OtBu)-OH 在各种条件下形成自组装结构。由 Fmoc-Asp(OtBu)-OH 等改性氨基酸形成的这些结构对于在材料化学、生物科学和生物医学领域的潜在应用非常有意义 (Nidhi Gour 等,2021)。
非天然氨基酸的合成
Fmoc-D-Asp(OtBu)-OH 已用于合成各种 3-取代手性 1,2,4-恶二唑类氨基酸。这些由 Fmoc-D-Asp(OtBu)-OH 合成的非天然氨基酸可用于组合合成,展示了其在创制新化合物中的用途 (Abdallah Hamze 等,2003)。
肽合成和天冬酰胺问题
Fmoc-D-Asp(OtBu)-OH 在固相肽合成 (SPPS) 中起着重要作用。它已被研究其对天冬酰胺形成的影响,天冬酰胺形成是肽合成中的一个常见问题。研究表明,Fmoc-D-Asp(OtBu)-OH 的某些衍生物可以减少与天冬酰胺相关的副产物,从而提高肽的纯度和产率 (M. Mergler & F. Dick, 2005)。
开发防止天冬酰胺形成的新衍生物
开发 Fmoc-D-Asp(OtBu)-OH 的新衍生物一直是防止 Fmoc SPPS 中天冬酰胺形成的重点。这些新衍生物已显示出最大程度地减少天冬酰胺副产物的有效性,从而提高了肽合成的可靠性 (R. Behrendt 等,2015)。
Fmoc-D-Asp(OtBu)-OH 的科学研究应用
1. 毛细管区带电泳对映体分离
Fmoc-D-Asp(OtBu)-OH 已应用于毛细管区带电泳 (CZE) 中,用于 N-Fmoc 氨基酸的对映体分离,使用 DM-β-CD 作为手性选择剂。这证明了其在分析化学应用中分离复杂化合物对映异构体的用途 (吴红丽,2005)。
2. 自组装结构的形成
研究表明,Fmoc-D-Asp(OtBu)-OH 可以形成自组装结构。这些结构对于在材料化学、生物科学和生物医学领域的应用很有用,突出了该分子在创制新纳米结构中的作用 (Nidhi Gour 等,2021)。
3. 非天然氨基酸的合成
Fmoc-D-Asp(OtBu)-OH 已用于合成各种手性 1,2,4-恶二唑类氨基酸,代表了一系列新的非天然氨基酸。这些化合物在组合合成中具有潜在用途,证明了该分子在开发新型合成氨基酸中的重要性 (Abdallah Hamze 等,2003)。
安全和危害
Safety data sheets advise avoiding breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
作用机制
Target of Action
Fmoc-D-Asp(OtBu)-OH is primarily used as a building block in peptide synthesis . It is an aspartic acid derivative and its primary targets are the peptide chains where it is incorporated. The role of this compound is to contribute to the structural and functional diversity of the peptides.
Mode of Action
The compound interacts with its targets through the process of peptide bond formation, which is a fundamental step in protein synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group of Fmoc-D-Asp(OtBu)-OH acts as a temporary protecting group for the amino group during peptide synthesis . This allows for the selective addition of amino acids in a step-wise manner during the synthesis process.
Biochemical Pathways
Fmoc-D-Asp(OtBu)-OH is involved in the biochemical pathway of protein synthesis, specifically during the elongation phase where amino acids are sequentially added to the growing peptide chain . The downstream effects of this process are the creation of proteins with specific sequences, which can then fold into unique three-dimensional structures and perform various biological functions.
Pharmacokinetics
The compound’s solubility in organic solvents like dmso is crucial for its use in laboratory settings .
Result of Action
The molecular effect of Fmoc-D-Asp(OtBu)-OH’s action is the formation of peptide bonds, leading to the creation of peptides with specific amino acid sequences . On a cellular level, these peptides can then fold and perform a wide range of biological functions, depending on their sequence and structure.
Action Environment
The action, efficacy, and stability of Fmoc-D-Asp(OtBu)-OH can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with recommended storage conditions being below +30°C . Furthermore, the choice of solvent can significantly impact the compound’s solubility and, consequently, its efficacy in peptide synthesis .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODJWPHPWBKDON-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Asp(OtBu)-OH | |
CAS RN |
112883-39-3 | |
| Record name | 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Fmoc-D-Asp(OtBu)-OH in the synthesis of Bacitracin A?
A1: Fmoc-D-Asp(OtBu)-OH serves as a protected form of D-Aspartic acid, one of the key amino acid building blocks in Bacitracin A. In the solid-phase synthesis, Fmoc-D-Asp(OtBu)-OH is incorporated into the growing peptide chain attached to the solid support. [] The Fmoc group acts as a temporary protecting group for the amino group, while the OtBu group protects the side chain carboxyl group of the Aspartic Acid. These protecting groups are crucial to ensure that the amino acid couples specifically at the desired position during the synthesis and prevent unwanted side reactions. []
Q2: What is the significance of using solid-phase synthesis in this context?
A2: Solid-phase synthesis offers several advantages for synthesizing complex peptides like Bacitracin A. [] * Efficiency: It allows for the stepwise addition of amino acids in a controlled manner, simplifying purification after each step. Excess reagents and byproducts are easily washed away, leaving the desired peptide attached to the solid support.* Cyclization: The solid support provides pseudo-high dilution conditions, which are beneficial for achieving the desired intramolecular cyclization between specific amino acid residues within the Bacitracin A structure. []* Versatility: This method allows for the incorporation of various amino acid derivatives, like Fmoc-D-Asp(OtBu)-OH, with different protecting groups, providing flexibility in the synthesis strategy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








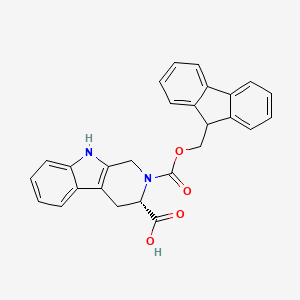
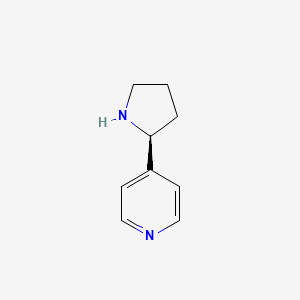
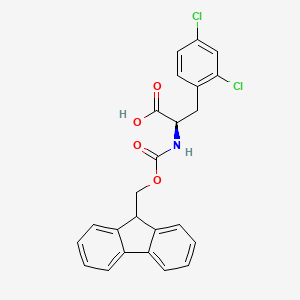
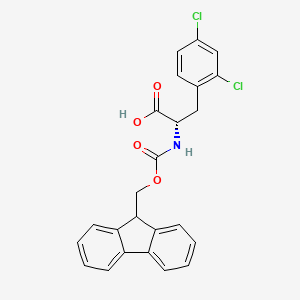
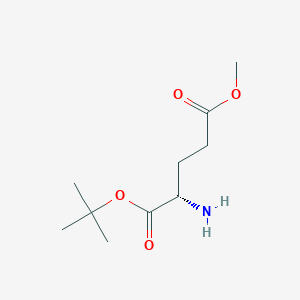


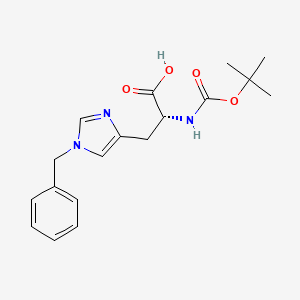
![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)